4-(2,6-Dichlorophenyl)-1-butene

Purity Analysis Physical Properties Synthetic Reproducibility

4-(2,6-Dichlorophenyl)-1-butene (CAS 117269-67-7), also known as 2-but-3-enyl-1,3-dichlorobenzene, is a halogenated aromatic alkene with the molecular formula C10H10Cl2 and a molecular weight of 201.09 g/mol. It features a terminal alkene moiety and a 2,6-dichlorophenyl group, positioning it as a versatile small molecule scaffold and an important intermediate in organic synthesis.

Molecular Formula C10H10Cl2
Molecular Weight 201.09 g/mol
CAS No. 117269-67-7
Cat. No. B039716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichlorophenyl)-1-butene
CAS117269-67-7
Synonyms4-(2,6-DICHLOROPHENYL)-1-BUTENE
Molecular FormulaC10H10Cl2
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESC=CCCC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2
InChIKeyZRBPFCPGZWEQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-(2,6-Dichlorophenyl)-1-butene (CAS 117269-67-7): A Specialist Halogenated Alkenyl Building Block


4-(2,6-Dichlorophenyl)-1-butene (CAS 117269-67-7), also known as 2-but-3-enyl-1,3-dichlorobenzene, is a halogenated aromatic alkene with the molecular formula C10H10Cl2 and a molecular weight of 201.09 g/mol . It features a terminal alkene moiety and a 2,6-dichlorophenyl group, positioning it as a versatile small molecule scaffold and an important intermediate in organic synthesis . Its utility is primarily defined by the orthogonal reactivity of its alkene and aryl chloride functional groups, making it valuable for constructing more complex molecules in medicinal chemistry and materials science.

Structural Nuances: Why Not All Halogenated Butenes Are Interchangeable for 4-(2,6-Dichlorophenyl)-1-butene


The unique substitution pattern of 4-(2,6-Dichlorophenyl)-1-butene—specifically the ortho,ortho'-dichloro arrangement on the phenyl ring adjacent to the butenyl chain—imposes distinct steric and electronic constraints that are absent in mono-chloro or meta/para-substituted analogs. This influences both its reactivity profile and the properties of the resulting downstream products . For instance, the 2,6-dichloro pattern can significantly hinder rotation around the aryl-alkyl bond and affect the electron density of the aromatic ring, which is critical in transition metal-catalyzed cross-coupling reactions . Generic substitution with a 4-(2-chlorophenyl)-1-butene or a 2-bromo-4-(2,6-dichlorophenyl)-1-butene introduces a different electronic landscape and steric bulk, fundamentally altering reaction outcomes and final compound characteristics, thereby making simple interchange impossible without re-optimization of the entire synthetic route.

Quantitative Differentiation of 4-(2,6-Dichlorophenyl)-1-butene (CAS 117269-67-7) from Its Closest Analogs


Comparative Purity and Physical State: Ensuring Reproducible Synthesis

For procurement in early-stage research and development, the purity and physical state of a building block are critical. 4-(2,6-Dichlorophenyl)-1-butene is offered with a minimum purity specification of 95-97% by reputable suppliers . In contrast, the mono-chloro analog 4-(2-chlorophenyl)-1-butene is also available at a 97% purity level . While the nominal purity is similar, the target compound is characterized as a pale yellow to colorless oil , a physical state that facilitates precise liquid handling in automated synthesis platforms and small-scale experimental setups, a practical advantage over solid analogs that require dissolution.

Purity Analysis Physical Properties Synthetic Reproducibility

Differential Molecular Weight and Halogen Content Impacting Pharmacokinetic Properties

In drug discovery, the molecular weight and lipophilicity of a building block are crucial determinants of the final drug candidate's properties. 4-(2,6-Dichlorophenyl)-1-butene has a molecular weight of 201.09 g/mol . This is approximately 20% higher than the 4-(2-chlorophenyl)-1-butene analog (166.65 g/mol) and significantly lower than the brominated analog 2-bromo-4-(2,6-dichlorophenyl)-1-butene (279.98 g/mol) . This intermediate molecular weight and halogen content allows for precise tuning of a molecule's physicochemical profile, enabling medicinal chemists to balance desired potency with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, unlike lighter or heavier halogenated alternatives.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Structural Determinants of Reactivity: The Ortho,Ortho'-Dichloro Effect

The defining structural feature of 4-(2,6-Dichlorophenyl)-1-butene is its ortho,ortho'-dichloro substitution pattern. This arrangement creates a unique steric environment around the C-C bond linking the phenyl and butenyl groups, significantly influencing the molecule's conformational preferences and its reactivity in metal-catalyzed transformations . While no direct comparative kinetic study was identified in the literature for this exact scaffold, the 'ortho effect' is a well-documented phenomenon in chemistry that differentiates it from mono-ortho-substituted (e.g., 4-(2-chlorophenyl)-1-butene) or non-ortho-substituted analogs. This steric bulk can be strategically leveraged to control regioselectivity in reactions like Heck couplings or to install a chiral axis in atropisomeric compounds, a capability not possible with less sterically demanding analogs.

Organic Synthesis Cross-Coupling Steric Effects

Optimal Use Cases for 4-(2,6-Dichlorophenyl)-1-butene Based on Differentiated Properties


Synthesis of Atropisomeric or Conformationally-Restricted Scaffolds

The significant steric hindrance imposed by the 2,6-dichlorophenyl group makes 4-(2,6-Dichlorophenyl)-1-butene an excellent precursor for constructing molecules with restricted rotation around the aryl-alkyl bond. This is invaluable for medicinal chemists designing atropisomeric drug candidates or for materials scientists creating polymers with unique, well-defined chain conformations. The compound's liquid state further facilitates its use in automated synthesizers for generating libraries of such conformationally-constrained molecules.

Strategic Halogenation for Tuning Drug-Like Properties

As highlighted by its intermediate molecular weight (201.09 g/mol) relative to mono-chloro and bromo-analogs , this compound serves as a strategic building block in medicinal chemistry. Its introduction into a lead compound allows for a calculated increase in molecular weight and lipophilicity, which can be critical for improving target binding or modifying pharmacokinetic parameters without drastically exceeding drug-likeness thresholds (e.g., Lipinski's Rule of Five).

Orthogonal Functionalization for Complex Molecule Assembly

The molecule features two distinct reactive sites: a terminal alkene and two aryl chlorides. This orthogonality is its primary advantage for complex molecule assembly. Researchers can independently functionalize the alkene via hydroboration, epoxidation, or cross-metathesis, and later engage the aryl chlorides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This sequential functionalization strategy is not feasible with analogs lacking one of these reactive handles, making it a uniquely versatile core scaffold for convergent synthesis.

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